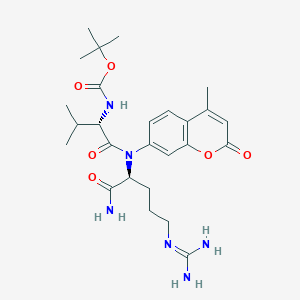
Boc-Val-Arg-AMC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Val-Arg-AMC, also known as Boc-Val-Arg-7-amido-4-methylcoumarin, is a synthetic peptide compound. It is widely used as a fluorogenic substrate in biochemical assays, particularly for detecting enzyme activity. The compound is specifically cleaved by enzymes such as thrombin, releasing a fluorescent molecule called 7-amino-4-methylcoumarin (AMC), which can be easily detected due to its bright blue fluorescence .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-Val-Arg-AMC is synthesized through a series of peptide coupling reactions. The synthesis typically involves the following steps:
Protection of Amino Groups: The amino groups of valine and arginine are protected using tert-butyloxycarbonyl (Boc) groups.
Coupling Reactions: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Cleavage and Deprotection: The final product is obtained by cleaving the protecting groups under acidic conditions, typically using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of peptide bond formation .
Chemical Reactions Analysis
Types of Reactions
Boc-Val-Arg-AMC primarily undergoes enzymatic cleavage reactions. The compound is specifically cleaved by enzymes such as thrombin, releasing the fluorescent molecule AMC. This reaction is highly specific and occurs under mild conditions, making it suitable for various biochemical assays .
Common Reagents and Conditions
Enzymes: Thrombin and other serine proteases.
Buffers: Tris-HCl buffer (pH 8.0) is commonly used to maintain the optimal pH for enzyme activity.
Temperature: Reactions are typically carried out at 37°C to mimic physiological conditions.
Major Products
The major product formed from the enzymatic cleavage of this compound is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence and can be easily detected using a fluorescence spectrophotometer .
Scientific Research Applications
Boc-Val-Arg-AMC has a wide range of applications in scientific research:
Biochemistry: Used as a fluorogenic substrate to measure the activity of serine proteases like thrombin.
Cell Biology: Employed in assays to monitor enzyme activity in cell lysates and tissue extracts.
Medicine: Utilized in diagnostic assays to detect abnormalities in enzyme activity, which can be indicative of certain diseases.
Mechanism of Action
Boc-Val-Arg-AMC functions as a substrate for specific enzymes, particularly thrombin. When thrombin cleaves the peptide bond between arginine and AMC, the fluorescent molecule AMC is released. This cleavage is highly specific and occurs through a mechanism involving the formation of a tetrahedral intermediate, which is stabilized by the enzyme’s active site. The release of AMC results in a measurable increase in fluorescence, allowing for the quantification of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Boc-Val-Pro-Arg-AMC: Another fluorogenic substrate used for measuring the activity of serine proteases.
Boc-Arg-Val-Arg-Arg-AMC: A substrate cleaved by furin, a mammalian homolog of the yeast Kex2 endoprotease.
Uniqueness
Boc-Val-Arg-AMC is unique due to its high specificity for thrombin and its ability to produce a strong fluorescent signal upon cleavage. This makes it particularly useful in assays where sensitivity and specificity are crucial .
Properties
Molecular Formula |
C26H38N6O6 |
|---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C26H38N6O6/c1-14(2)21(31-25(36)38-26(4,5)6)23(35)32(18(22(27)34)8-7-11-30-24(28)29)16-9-10-17-15(3)12-20(33)37-19(17)13-16/h9-10,12-14,18,21H,7-8,11H2,1-6H3,(H2,27,34)(H,31,36)(H4,28,29,30)/t18-,21-/m0/s1 |
InChI Key |
SMJOUAXRYZJGQZ-RXVVDRJESA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N([C@@H](CCCN=C(N)N)C(=O)N)C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CCCN=C(N)N)C(=O)N)C(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















